1,6-Naphthyridin-8-amine
Overview
Description
1,6-Naphthyridin-8-amine is a heterocyclic organic compound belonging to the naphthyridine family, which consists of bicyclic systems containing two pyridine rings. This compound has garnered significant interest in the fields of synthetic and medicinal chemistry due to its diverse biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Mechanism of Action
Target of Action
1,6-Naphthyridin-8-amine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Biochemical Pathways
For example, its anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .
Result of Action
Its anticancer activity suggests that it may induce cell death in cancer cells
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridin-8-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific and differential functionalization of the this compound core leads to specific activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have anticancer activity on different cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific and differential functionalization of the this compound core leads to specific activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridin-8-amine can be synthesized through various synthetic routes. One common method involves the cyclization of 2,6-diaminopyridine with appropriate carboxylic acid derivatives under high-temperature conditions. Another approach is the condensation of 1,6-diaminopyridine with aldehydes or ketones in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of synthetic route and reaction conditions depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
1,6-Naphthyridin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the naphthyridine ring, often using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Naphthyridine-8-carboxylic acid derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Alkylated naphthyridine derivatives.
Scientific Research Applications
1,6-Naphthyridin-8-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological studies.
Medicine: Due to its anticancer, anti-HIV, and antimicrobial properties, it is used in the development of therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,6-Naphthyridin-8-amine is compared with other similar compounds, such as 1,8-naphthyridine and benzo[h][1,6]naphthyridine derivatives[_{{{CITATION{{{3{Synthesis, Reactions, and Biological Activity of Benzo[h]1,6 .... While these compounds share structural similarities, this compound is unique in its specific biological activities and applications[{{{CITATION{{{_2{Synthesis and Anticancer Properties of Functionalized 1,6 ...](https://link.springer.com/article/10.1007/s41061-020-00314-6). Other similar compounds include:
1,8-Naphthyridine
Benzo[h][1,6]naphthyridine derivatives
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Properties
IUPAC Name |
1,6-naphthyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAZNWUGAFUFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312947 | |
Record name | 1,6-Naphthyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55570-63-3 | |
Record name | 1,6-Naphthyridin-8-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55570-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-naphthyridin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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